Cas no 1806870-13-2 (2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine)

2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine
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- インチ: 1S/C7H5BrF2INO/c1-13-3-2-4(11)12-6(8)5(3)7(9)10/h2,7H,1H3
- InChIKey: TWHOLLHPMFZKRF-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(=N1)Br)C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- XLogP3: 3.2
- トポロジー分子極性表面積: 22.1
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060862-250mg |
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine |
1806870-13-2 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029060862-1g |
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine |
1806870-13-2 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029060862-500mg |
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine |
1806870-13-2 | 97% | 500mg |
$1,646.30 | 2022-03-31 |
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridineに関する追加情報
Comprehensive Guide to 2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine (CAS No. 1806870-13-2): Properties, Applications, and Market Insights
2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine (CAS No. 1806870-13-2) is a highly specialized halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine, iodine, and difluoromethyl substitutions, serves as a critical intermediate in the synthesis of advanced molecules. Its structural complexity and reactivity make it a valuable asset in modern drug discovery and crop protection formulations.
The growing demand for halogenated heterocycles like 2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine is driven by their versatility in cross-coupling reactions, a topic frequently searched in organic chemistry forums and AI-driven synthesis platforms. Researchers often inquire about its role in Suzuki-Miyaura or Buchwald-Hartwig reactions, highlighting its importance in constructing complex biaryl structures for medicinal chemistry.
From a physicochemical perspective, this compound exhibits moderate solubility in polar organic solvents such as DMF and DMSO, a property frequently questioned in laboratory preparation queries. Its stability under inert atmospheres and sensitivity to light necessitate specialized storage conditions—a practical consideration often overlooked in bench-scale experiments but critical for process chemistry applications.
In the pharmaceutical sector, 2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine has emerged as a key building block for kinase inhibitors, particularly those targeting oncology pathways. This aligns with current cancer research trends where fluorinated pyridines are investigated for their enhanced metabolic stability and target binding affinity. Patent analyses reveal its incorporation in preclinical candidates for tyrosine kinase modulation.
The agrochemical industry leverages this compound's halogen-rich structure to develop novel pesticidal agents, responding to the global demand for environmentally sustainable crop protection solutions. Its difluoromethyl group contributes to improved lipophilicity and systemic movement in plants—a feature increasingly searched in agricultural chemistry databases.
Market intelligence indicates rising procurement of 1806870-13-2 by contract research organizations (CROs) specializing in heterocyclic chemistry. Suppliers have noted a 35% year-on-year increase in requests for this multihalogenated pyridine, particularly from regions with strong generic drug development pipelines. This trend mirrors broader industry shifts toward structure-activity relationship (SAR) optimization in lead compounds.
Analytical characterization of 2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine typically involves HPLC-MS and 19F NMR techniques—methods commonly discussed in spectroscopy communities. The compound's distinctive fluorine splitting patterns serve as diagnostic markers for reaction monitoring, a technique frequently explored in process analytical technology (PAT) webinars.
Environmental considerations surrounding polyhalogenated compounds have prompted investigations into green chemistry alternatives for its synthesis. Recent catalytic methodologies employing palladium nanoparticles or photoredox systems show promise in reducing heavy metal waste—a hot topic in ACS Green Chemistry discussions and sustainability-focused research.
Regulatory aspects of 1806870-13-2 remain compliant with major chemical inventories (TSCA, EINECS), though users should verify regional compliance for specific applications. The compound's handling protocols often appear in laboratory safety searches, emphasizing the need for appropriate PPE when working with iodinated reagents.
Future research directions may explore continuous flow synthesis of this intermediate, addressing industry needs for scalable production—a subject gaining traction in chemical engineering circles. Its potential in metal-organic frameworks (MOFs) and electronic materials also presents unexplored opportunities at the materials science interface.
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